1,2,4-Butanetriol,1,2,4-trimethanesulfonate, (2R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

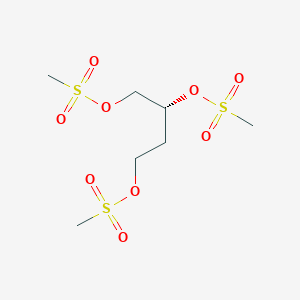

(2R)-1,2,4-Butanetriol,1,2,4-trimethanesulfonate (CAS 99520-81-7 enantiomer) is a chiral sulfonic acid ester derivative of 1,2,4-butanetriol (BT). Its molecular formula is C₇H₁₆O₉S₃, with a molecular weight of 340.39 g/mol . The compound features three methanesulfonate (-OSO₂CH₃) groups attached to the hydroxyl positions of (2R)-1,2,4-butanetriol. This configuration enhances its reactivity as a synthetic intermediate, particularly in nucleophilic substitution reactions, due to the sulfonate groups acting as superior leaving groups compared to hydroxyl or acetate moieties .

The parent compound, 1,2,4-butanetriol (BT), is a four-carbon polyol with applications spanning military propellants (e.g., BTTN synthesis), pharmaceuticals (e.g., cholesterol-lowering drugs Crestor and Zetia), and industrial solvents . The (2R)-enantiomer of its trimethanesulfonate derivative is critical in asymmetric synthesis, where chirality influences biological activity and material properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate can be synthesized through several methods. One common method involves the reaction of 1,2,4-butanetriol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of 1,2,4-Butanetriol,1,2,4-trimethanesulfonate often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Butanetriol,1,2,4-trimethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonate esters.

Reduction: Reduction reactions can convert it back to 1,2,4-butanetriol.

Substitution: It can undergo nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonate esters, while reduction produces 1,2,4-butanetriol .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 1,2,4-butanetriol is in the pharmaceutical industry. It serves as a precursor for synthesizing various medicinal compounds. For instance:

- 1,2,4-butanetriol trinitrate : This compound is used for its vasodilating properties in treating angina pectoris.

- Polyurethanes : The compound is utilized in the production of polyurethanes for medical devices due to its favorable mechanical properties and biocompatibility .

Biosynthesis Research

Recent studies have focused on the biosynthesis of 1,2,4-butanetriol using microbial methods. This approach offers several advantages over traditional chemical synthesis methods:

- Sustainability : Microbial synthesis can utilize renewable resources such as xylose.

- Reduced Environmental Impact : The biosynthetic pathways can operate under milder conditions, leading to fewer by-products and lower energy consumption .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Precursor for vasodilators | Used in formulations for angina treatment |

| Polymer Industry | Production of polyurethanes | Biocompatible materials for medical devices |

| Biosynthesis Research | Microbial production from renewable resources | Focus on sustainability and reduced environmental impact |

Case Study 1: Pharmaceutical Synthesis

In a study published in Tetrahedron Letters, researchers demonstrated the synthesis of cationic lipids from 1,2,4-butanetriol. These lipids are crucial for drug delivery systems due to their ability to encapsulate therapeutic agents effectively .

Case Study 2: Biosynthetic Pathways

A recent article in Journal of Molecular Biology highlighted advancements in establishing biosynthetic pathways for producing 1,2,4-butanetriol from xylose using engineered microbial strains. This method significantly improved yield and reduced costs compared to traditional methods .

Mechanism of Action

The mechanism by which 1,2,4-Butanetriol,1,2,4-trimethanesulfonate exerts its effects involves its interaction with various molecular targets. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the hydroxyl groups in the parent 1,2,4-butanetriol structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

Research Findings

- Oxidation Selectivity : 1,2,4-BT is oxidized to hydroxyketones with high efficiency, unlike 1,3,5-pentanetriol, which exhibits lower selectivity .

- Biotechnological Production: Engineered E. coli strains achieve BT titers up to 9 g/L by optimizing carbon flux and deleting competing pathways (e.g., xylAB, yagE) .

- Chirality Effects : The (2R)-enantiomer of BT derivatives may exhibit distinct biological activity, necessitating enantioselective synthesis for pharmaceutical applications .

Biological Activity

1,2,4-Butanetriol, 1,2,4-trimethanesulfonate, (2R)- is a polyol compound with significant potential in various industrial and pharmaceutical applications. This article explores its biological activity, including its synthesis, metabolic pathways, and applications in health and industry.

1,2,4-Butanetriol (BT) is a stereoisomeric compound that can be categorized into D-BT (S-enantiomer) and L-BT (R-enantiomer). The compound has unique chemical properties that make it suitable for diverse applications. It can be synthesized through microbial fermentation processes using xylose as a substrate. Recent studies have demonstrated the successful engineering of Saccharomyces cerevisiae to enhance BT production by overexpressing specific enzymes involved in its biosynthetic pathway .

1. Metabolic Pathways

The metabolic pathways for the biosynthesis of 1,2,4-butanetriol involve several enzymatic reactions. The primary pathway utilizes xylose through an oxidative process rather than conventional pathways like xylose reductase-xylitol dehydrogenase. The engineered strains of yeast have shown improved yields of BT through enhanced enzyme activity and iron uptake capabilities .

2. Pharmaceutical Applications

1,2,4-Butanetriol has been identified as a precursor for various pharmaceutical compounds. It is utilized in the synthesis of energetic plasticizers and has potential applications in drug formulation due to its stability and compatibility with other compounds .

3. Toxicity and Safety

Research indicates that while BT is generally safe for use in industrial applications, its toxicity profile needs thorough evaluation. Studies assessing the cytotoxic effects on various cell lines have shown that certain derivatives exhibit enhanced potency against cancer cells while maintaining acceptable safety margins .

Case Study 1: Synthesis and Efficacy

A study explored the synthesis of a library of bistramide A derivatives using (S)-1,2,4-butanetriol as a starting material. The derivatives were screened for their cytotoxicity against UO-31 renal and SF-295 CNS cancer cell lines. One derivative demonstrated significantly enhanced potency compared to the natural product .

Case Study 2: Microbial Production

In another study focusing on microbial production methods, researchers successfully developed a strain of Saccharomyces cerevisiae capable of producing BT from xylose with high efficiency. This approach not only improved yield but also reduced environmental impact compared to traditional chemical synthesis methods .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈O₄S |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Toxicity | Low (specific studies needed) |

| Application | Description |

|---|---|

| Pharmaceutical intermediates | Used in drug formulation |

| Plasticizers | Enhances flexibility in polymers |

| Biochemical research | Used as a substrate for microbial fermentation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-1,2,4-butanetriol trimethanesulfonate, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The compound is synthesized via methanesulfonation of (R)-1,2,4-butanetriol. Key steps include sequential protection of hydroxyl groups using methanesulfonyl chloride under controlled pH (e.g., anhydrous conditions with bases like triethylamine). Chiral integrity is maintained by avoiding racemization-prone conditions (e.g., high temperatures). Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming enantiopurity with chiral HPLC or polarimetry. Use of chiral catalysts or enzymes may enhance stereoselectivity .

Q. Which analytical techniques are critical for structural and enantiomeric validation of (2R)-1,2,4-butanetriol trimethanesulfonate?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and methanesulfonate substitution patterns. Deuterated solvents (e.g., DMSO-d6) improve resolution .

- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to distinguish enantiomers. Compare retention times against racemic or (2S)-enantiomer standards .

- Optical Rotation : Measure specific rotation ([α]D) and cross-reference with literature values for the (R)-enantiomer .

Q. What are the key stability considerations for storing (2R)-1,2,4-butanetriol trimethanesulfonate in laboratory settings?

- Methodological Answer : Store in amber glass bottles under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture (use desiccants) and light, as methanesulfonate esters are prone to hydrolysis and photodegradation. Regular stability testing via HPLC under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How does enantiomeric purity impact the reactivity of (2R)-1,2,4-butanetriol trimethanesulfonate in stereospecific reactions?

- Methodological Answer : Even minor impurities of the (2S)-enantiomer can alter reaction outcomes, particularly in asymmetric synthesis (e.g., nucleophilic substitutions). Validate chiral integrity post-synthesis using circular dichroism (CD) or X-ray crystallography. Computational modeling (e.g., DFT calculations) predicts steric and electronic effects of enantiomeric impurities on transition states .

Q. What methodological challenges arise in detecting trace amounts of (2R)-1,2,4-butanetriol trimethanesulfonate in environmental or biological matrices?

- Methodological Answer : Matrix interference (e.g., salts, organic matter) complicates detection. Optimize solid-phase extraction (SPE) protocols using hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS with multiple reaction monitoring (MRM). Deuterated analogs (e.g., d3-methanesulfonate derivatives) serve as internal standards to correct for ion suppression .

Q. How should researchers resolve contradictory data on catalytic activity or degradation pathways across studies?

- Methodological Answer :

- Controlled Reproducibility : Replicate experiments under standardized conditions (e.g., pH, temperature) while verifying enantiopurity and solvent quality.

- Degradation Pathway Analysis : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., hydrolyzed diols or sulfonic acids). Compare degradation kinetics under varying storage conditions .

- Cross-Study Validation : Reanalyze raw data from conflicting studies to identify methodological discrepancies (e.g., column selection in HPLC, calibration standards) .

Properties

Molecular Formula |

C7H16O9S3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

[(3R)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate |

InChI |

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

YJIUOKPKBPEIMF-SSDOTTSWSA-N |

Isomeric SMILES |

CS(=O)(=O)OCC[C@H](COS(=O)(=O)C)OS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.